molecular formula C3H2ClNS B170628 3-Chloroisothiazole CAS No. 14217-66-4

3-Chloroisothiazole

Cat. No.: B170628
CAS No.: 14217-66-4
M. Wt: 119.57 g/mol
InChI Key: NDSJUDPCTYRQFX-UHFFFAOYSA-N
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Description

3-Chloroisothiazole is a chemical compound with the molecular formula C3H2ClNS and a molecular weight of 119.57 .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, a reaction of this compound-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at approximately 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .


Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied . For example, the crystal structure of a this compound derivative was reported, with the compound forming colorless plates .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo CH arylation to produce arylisothiazole products . Additionally, it can react with 1-iodo-4-methylbenzene to produce 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Scientific Research Applications

Neuroprotective Potential

  • Neuroprotection in Stroke : Chlormethiazole, a thiazole derivative, has shown potential in animal models for preventing the effects of stroke. However, clinical trials have had limited success, highlighting discrepancies between animal and human studies. This suggests the need for further research to bridge this gap (Wilby & Hutchinson, 2006).

Antitumor Activity

  • Benzothiazoles in Cancer Treatment : Benzothiazoles, including 3-Chloroisothiazole derivatives, have shown significant antitumor activity against various cancer cell lines. The mechanism, though not fully understood, is suspected to involve cellular uptake and biotransformation (Chua et al., 1999).
  • Novel Cancer Treatments : Research into spiroindolinones with a 5-chlorobenzothiazole moiety has demonstrated significant growth inhibition in certain cancer cell lines, indicating a potential new avenue for cancer treatment (Ermut et al., 2014).

Antimicrobial and Antifungal Properties

  • Fungicidal Activity : Isothiazole–thiazole derivatives have shown promising fungicidal activity and the ability to induce systemic acquired resistance in plants, suggesting their potential as novel fungicides (Wu et al., 2018).
  • Antimicrobial Action : Research on pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has shown notable antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Pharmacological and Chemical Investigations

  • Chemical Synthesis and Optimization : Studies on the synthesis and optimization of benzothiazole derivatives have led to the discovery of molecules with potent enzyme and cell activity, which could be beneficial for developing new drugs (D'angelo et al., 2011).
  • Molecular Docking and Evaluation : The synthesis and evaluation of various benzothiazole-based compounds have been explored, with applications in understanding molecular interactions and potential drug development (Kukreja et al., 2016).

Properties

IUPAC Name

3-chloro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSJUDPCTYRQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500367
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14217-66-4
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 3-chloroisothiazole-4-carbonitrile as a starting material in organic synthesis?

A1: this compound-4-carbonitrile is a versatile building block in organic synthesis. Its structure allows for regioselective modifications, particularly at the 5th position. For example, researchers successfully performed palladium-catalyzed coupling reactions, like Stille, Negishi, and Sonogashira couplings, with this compound-4-carbonitrile to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups at the 5th position. [, ]. Additionally, it can undergo silver-mediated palladium-catalyzed direct C-H arylation/heteroarylation, further expanding its synthetic utility. []

Q2: What is the reactivity difference between 3,5-dichloroisothiazole-4-carbonitrile and 3,5-dibromoisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions?

A2: Research indicates that 3,5-dibromoisothiazole-4-carbonitrile exhibits higher reactivity compared to 3,5-dichloroisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions. This difference in reactivity makes the dibromo derivative a more favorable substrate for Stille, Negishi, and Sonogashira couplings, leading to more efficient reactions and higher yields. []

Q3: Can you elaborate on the challenges associated with Suzuki coupling reactions involving 3-substituted isothiazoles?

A3: Studies have shown that various 3-substituted isothiazoles, particularly those with substituents like chlorine, bromine, mesylate, tosylate, and triflate, display lower reactivity in Suzuki coupling reactions targeting the isothiazole C-3 position. This lack of reactivity often hinders the successful execution of Suzuki couplings and limits the synthetic possibilities at this specific position. []

Q4: What are some alternative synthetic strategies to overcome the limitations of direct Suzuki coupling at the C-3 position of isothiazoles?

A4: To circumvent the challenges associated with direct Suzuki coupling at the C-3 position, researchers successfully employed a different approach. They synthesized 3-iodo-5-phenyl-isothiazole-4-carbonitrile via Sandmeyer iodination. This iodo derivative proved to be a more reactive substrate and successfully participated in Suzuki coupling, as well as other reactions like Ullmann-type coupling, Stille, Negishi, and Sonogashira couplings. This strategy effectively introduces desired substituents at the C-3 position despite the limitations of direct coupling methods. []

Q5: Has this compound-based chemistry led to the development of any new heterocyclic systems?

A5: Yes, research on this compound derivatives has led to the synthesis of novel heterocyclic systems. For example, "3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine 7,7-dioxide" represents a new heterocyclic system, highlighting the potential of this compound chemistry to expand the diversity of heterocyclic compounds. []

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